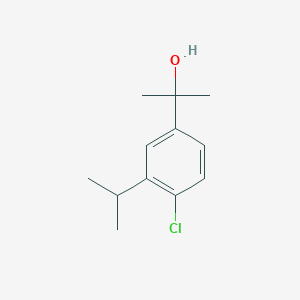

2-(4-Chloro-3-isopropylphenyl)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17ClO |

|---|---|

Molecular Weight |

212.71 g/mol |

IUPAC Name |

2-(4-chloro-3-propan-2-ylphenyl)propan-2-ol |

InChI |

InChI=1S/C12H17ClO/c1-8(2)10-7-9(12(3,4)14)5-6-11(10)13/h5-8,14H,1-4H3 |

InChI Key |

UHVPPWZBHFKCBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)(C)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Novel and Efficient Synthetic Routes for 2-(4-Chloro-3-isopropylphenyl)propan-2-ol

The synthesis of this compound can be approached through various modern synthetic methodologies. A primary and highly efficient route involves the Grignard reaction, a classic yet powerful tool for the formation of carbon-carbon bonds. This would typically involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone precursor, in this case, 1-(4-chloro-3-isopropylphenyl)ethan-1-one. The efficiency of this route lies in its high yield and the ready availability of the starting materials.

Stereoselective Synthesis Strategies and Enantiomeric Control

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when considering the synthesis of related chiral molecules or when a prochiral ketone is used as a starting material. Enantiomeric control in the synthesis of tertiary alcohols can be achieved through several strategies. One prominent method is the use of chiral catalysts or auxiliaries during the addition of a nucleophile to the ketone. For instance, a chiral ligand complexed with an organometallic reagent can direct the nucleophilic attack to one face of the carbonyl group, leading to an excess of one enantiomer.

Another approach involves the use of chiral substrates. If a starting material with a pre-existing stereocenter is used, the stereochemistry of the final product can be influenced through diastereoselective reactions. While not directly applicable to the achiral target molecule, these strategies are paramount in the broader context of synthesizing structurally similar and stereochemically complex compounds.

Sustainable and Green Chemistry Approaches in this compound Production

In line with the principles of green chemistry, modern synthetic routes aim to be more environmentally benign. nih.gov For the production of this compound, this can be achieved by optimizing reaction conditions to reduce energy consumption and waste generation. The use of greener solvents, such as ionic liquids or supercritical fluids, is a key area of research aimed at replacing traditional volatile organic solvents. nih.gov

Catalytic methods are inherently greener as they reduce the amount of reagents needed. The development of highly efficient and recyclable catalysts for the synthesis of tertiary alcohols is a significant step towards sustainability. Furthermore, process intensification techniques, such as the use of flow reactors, can lead to safer and more efficient production processes with a smaller environmental footprint. nih.gov

Catalytic Reaction Engineering and Process Optimization for the Chemical Compound's Formation

Process optimization is critical for the large-scale and cost-effective production of this compound. This involves a detailed study of reaction parameters such as temperature, pressure, concentration of reactants, and catalyst loading. Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically optimize these parameters to maximize yield and minimize impurities.

Catalytic reaction engineering focuses on the design and operation of chemical reactors for catalytic processes. For the synthesis of the target compound, this could involve the development of a fixed-bed reactor with a heterogeneous catalyst for continuous production. The choice of reactor type and operating conditions would be dictated by the reaction kinetics and the need for efficient heat and mass transfer.

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is fundamental to controlling the outcome of a chemical synthesis. For the formation of this compound via a Grignard reaction, the mechanism involves the nucleophilic addition of the carbanionic part of the Grignard reagent to the electrophilic carbonyl carbon of the ketone.

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses

Kinetic studies can provide valuable insights into the reaction mechanism. By measuring the reaction rate as a function of reactant concentrations, the rate law can be determined, which in turn provides information about the species involved in the rate-determining step. For the Grignard synthesis of this compound, kinetic analysis can help to elucidate the role of the solvent and the aggregation state of the Grignard reagent.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for monitoring the progress of the reaction and identifying intermediates. In-situ spectroscopic methods can provide real-time information about the reaction pathway, allowing for a more detailed understanding of the mechanism.

Transition State Analysis and Energy Landscape Mapping

Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. Transition state theory can be used to calculate the energy of the transition state and the activation energy of the reaction. This information is crucial for understanding the factors that control the reaction rate and selectivity.

By mapping the potential energy surface of the reaction, the entire reaction pathway, including intermediates and transition states, can be visualized. This energy landscape provides a comprehensive picture of the reaction mechanism and can be used to predict the effect of structural modifications or changes in reaction conditions on the outcome of the synthesis.

Identification and Characterization of Reaction Intermediates

The synthesis of tertiary alcohols such as this compound is most commonly achieved through the Grignard reaction. wikipedia.org This cornerstone of organometallic chemistry involves the nucleophilic addition of a Grignard reagent to a ketone or ester. For the specific synthesis of this compound, the reaction proceeds between 1-(4-chloro-3-isopropylphenyl)ethan-1-one and a methyl Grignard reagent, such as methylmagnesium bromide. googleapis.com

The primary, transient species formed during this synthesis is a magnesium alkoxide intermediate. google.com This intermediate arises immediately following the nucleophilic attack of the methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the acetophenone (B1666503) precursor. The resulting species is a tetravalent magnesium salt, specifically (2-(4-chloro-3-isopropylphenyl)propan-2-yloxy)magnesium bromide. This organomagnesium compound is typically not isolated. google.com It exists in the reaction mixture as a pulverulent solid or within a heterogeneous mixture until the reaction is quenched. google.com The final step of the synthesis involves the protonation of this magnesium alkoxide intermediate during an aqueous acidic workup, which liberates the neutral tertiary alcohol, this compound, and magnesium salts.

Another critical class of intermediates associated with this scaffold are carbocations, which are central to its subsequent chemical transformations. For instance, in the presence of a strong acid catalyst like sulfuric or phosphoric acid, the tertiary alcohol can undergo dehydration. chemguide.co.uk This E1 elimination reaction begins with the protonation of the hydroxyl group, forming a good leaving group (water). The departure of the water molecule generates a stable tertiary carbocation, 2-(4-chloro-3-isopropylphenyl)propan-2-ylium. This carbocation is then quenched by the removal of an adjacent proton to form an alkene.

Derivatization and Functionalization of the this compound Scaffold

The chemical architecture of this compound, featuring a reactive tertiary alcohol and a substituted aromatic ring, provides a versatile platform for extensive derivatization and functionalization.

Synthesis of Structurally Modified Analogues and Congeners

The synthesis of structurally related analogues primarily involves modifications to the aromatic ring. This is achieved by utilizing different substituted phenyl ketones as starting materials in the Grignard synthesis. By altering the nature and position of substituents on the phenyl ring, a diverse library of congeners can be produced. This approach allows for systematic exploration of how different electronic and steric properties on the aromatic ring influence the characteristics of the final molecule. The table below lists several known analogues based on the 2-phenylpropan-2-ol core structure, illustrating the chemical diversity achievable.

| Compound Name | Molecular Formula | Structural Differences from Parent Compound | CAS Number |

| 2-(4-Chloro-3-methylphenyl)propan-2-ol | C₁₀H₁₃ClO | Isopropyl group replaced by a methyl group | 1233333-62-4 |

| 2-(3-Chloro-4-methylphenyl)propan-2-ol | C₁₀H₁₃ClO | Isomer with chloro and methyl groups swapped | 40180-83-4 |

| 2-(4-Chloro-2-isopropylphenyl)propan-2-ol | C₁₂H₁₇ClO | Isomer with isopropyl group at position 2 | N/A |

| 2-(2-Chloro-3-fluoro-4-methylphenyl)propan-2-ol | C₁₀H₁₂ClFO | Isopropyl group replaced by methyl; fluorine added | 1894830-87-5 |

| 2-[4-(2-Chlorophenyl)phenyl]propan-2-ol | C₁₅H₁₅ClO | Biphenyl structure instead of a single phenyl ring | 107430-45-5 |

| 2-(4-Ethoxyphenyl)-2-methylpropanol | C₁₂H₁₈O₂ | Chloro and isopropyl groups replaced by ethoxy group | N/A |

Exploration of Novel Chemical Reactivity and Synthetic Transformations

The functional groups of this compound allow for a range of chemical transformations.

Dehydration to Alkenes: As previously mentioned, the tertiary alcohol can undergo acid-catalyzed dehydration. This elimination reaction is a standard method for alkene synthesis. chemguide.co.uk Heating the alcohol with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) would yield 1-chloro-2-isopropyl-4-(prop-1-en-2-yl)benzene. This transformation converts the alcohol into a vinyl-substituted aromatic, a valuable monomer and synthetic intermediate.

Etherification: The hydroxyl group can be converted into an ether linkage. This can be accomplished under various conditions, such as the Williamson ether synthesis, although the steric hindrance of the tertiary alcohol can make this challenging. Alternative patented methods for the etherification of phenols and alcohols involve reacting them with agents like alkyl carboxylates in the presence of a carboxylic acid salt catalyst. google.com Such a transformation would yield compounds of the general structure 2-alkoxy-2-(4-chloro-3-isopropylphenyl)propane.

The table below summarizes these key transformations.

| Reaction Type | Reagents/Conditions | Product Structure | Product Name |

| Dehydration (E1) | H₂SO₄ or H₃PO₄, Heat | Aromatic ring with a C(CH₃)=CH₂ substituent | 1-Chloro-2-isopropyl-4-(prop-1-en-2-yl)benzene |

| Etherification | R-X (alkyl halide), Base or other methods | Aromatic ring with a C(CH₃)₂-O-R substituent | 2-Alkoxy-2-(4-chloro-3-isopropylphenyl)propane |

Development of Advanced Synthetic Precursors and Building Blocks

The true synthetic utility of this compound lies in its role as a precursor or building block for more complex molecules. google.com Aromatic-substituted aliphatic alkanols are frequently cited as important intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.govnih.govgoogle.com

For example, the structurally related compound 2-(4-ethoxyphenyl)-2-methyl propyl alcohol is a key intermediate in the synthesis of the insecticide Etofenprox. google.com This establishes a clear precedent for this class of molecules serving as crucial components in the production of high-value chemical products.

The derivatization reactions discussed previously significantly expand its utility. The alkene product from dehydration, 1-chloro-2-isopropyl-4-(prop-1-en-2-yl)benzene, can undergo a host of further reactions, including polymerization, oxidation, or hydroboration-oxidation to create a primary alcohol, thereby enabling access to a new family of derivatives. The parent alcohol and its derivatives serve as versatile scaffolds for constructing larger molecules, particularly in the discovery phase for new bioactive compounds where a library of related structures is often required. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical Characterization of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol

A thorough quantum mechanical characterization of this compound, which would provide fundamental insights into its molecular properties, has not been documented in available research. Such a study would typically involve the following analyses:

Electronic Structure and Molecular Orbital Analysis

Information regarding the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is not available for this compound. This type of analysis is crucial for understanding the molecule's reactivity and electronic behavior.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis, which would identify the stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them, has not been reported for this specific compound. Mapping the potential energy surface would reveal the most stable conformations and the transition states for conformational changes, which are essential for understanding its dynamic behavior.

Prediction of Spectroscopic Signatures for Advanced Characterization

While general principles of spectroscopy can be applied, specific predicted spectroscopic data (such as NMR, IR, and UV-Vis spectra) derived from quantum mechanical calculations for this compound are not present in the surveyed literature. These predictions are vital for interpreting experimental spectra and confirming the compound's structure.

Molecular Modeling and Simulation of Interactions Involving the Chemical Compound

Molecular modeling and simulation studies are powerful tools for investigating how a molecule interacts with its environment, particularly in biological systems. However, no such studies have been published for this compound.

Ligand-Biomolecule Docking Simulations for Mechanistic Hypothesis Generation

There are no available reports of ligand-biomolecule docking simulations involving this compound. These simulations are used to predict the preferred binding orientation of a molecule to a biological target, thereby generating hypotheses about its potential mechanism of action.

Molecular Dynamics Simulations in Complex Biological Environments

Molecular dynamics simulations, which would provide insights into the behavior of this compound over time in a complex biological environment (e.g., within a cell membrane or in solution), have not been documented. Such simulations are critical for understanding the compound's stability, interactions, and transport properties at a molecular level.

Lack of Publicly Available Research Data for this compound

A comprehensive search for scholarly articles and research data on the chemical compound this compound has yielded no specific theoretical or computational chemistry studies. Consequently, the requested detailed article focusing on the Quantitative Structure-Activity Relationship (QSAR) modeling, computational prediction of reaction mechanisms, and in silico design of synthetic strategies for this particular compound cannot be generated at this time due to the absence of available scientific literature.

Extensive database searches did not uncover any published research pertaining to the following topics for this compound:

Quantitative Structure-Activity Relationship (QSAR) Modeling: No studies were found that explored the relationship between the molecular structure of this compound and its biological or chemical activities through QSAR analysis.

Computational Studies of Reaction Energetics and Kinetics: There is no available research detailing the computational investigation of reaction pathways, transition states, or the kinetic and thermodynamic parameters for reactions involving this compound.

In Silico Design of Novel Synthetic Strategies: The scientific literature does not appear to contain any reports on the computer-aided design or theoretical planning of new synthetic routes to produce this compound.

While general methodologies and examples of these computational techniques exist for other compounds, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data. The creation of a scientifically accurate and informative article as per the requested outline is contingent upon the existence of primary research, which, in this case, seems to be unavailable in the public domain.

Mechanistic Biological Investigations in Vitro and in Silico

Elucidation of Molecular Targets and Binding Mechanisms of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol

There is no available information from in vitro biochemical studies, receptor binding assays, or computational models that elucidates the specific molecular targets of this compound.

Enzyme Inhibition and Activation Mechanisms (In vitro biochemical studies)

No studies were found that investigated the potential of this compound to inhibit or activate any specific enzymes. Consequently, there is no data to present in a table format regarding its enzymatic activity.

Protein-Ligand Interaction Energetics and Specificity Profiling

There are no in silico or experimental studies that detail the energetics or specificity of interactions between this compound and any protein targets.

Cellular Pathway Modulation Studies (In vitro mechanistic assays)

No published research has explored the effects of this compound on cellular functions at a mechanistic level, beyond potential cytotoxicity or efficacy studies which were outside the scope of this review.

Investigations into Intracellular Signaling Cascades Affected by the Compound

There is no information available regarding the impact of this compound on any intracellular signaling pathways.

Cell Culture-Based Assays for Fundamental Mechanistic Elucidation (Excluding cytotoxicity and efficacy)

No fundamental mechanistic assays in cell culture systems have been reported for this compound.

Gene Expression and Proteomic Profiling in Response to this compound at a Mechanistic Level

Direct experimental data detailing the gene expression and proteomic changes induced by this compound are not available in the current scientific literature. Mechanistic insights can, however, be drawn from broader studies on similar chemical classes.

Halogenated aromatic hydrocarbons are known to exert biological effects by modulating gene expression. nih.govnih.gov A common mechanism involves the activation of intracellular receptors, such as the aryl hydrocarbon (Ah) receptor. nih.govnih.gov Upon binding, the ligand-receptor complex can translocate to the nucleus and alter the transcription of target genes. nih.govnih.gov This pathway is analogous to the mechanism of action of steroid hormones. nih.govnih.gov

Compounds with a phenolic structure have also been shown to interact with nuclear receptors, including estrogen receptors, which can lead to changes in gene expression. nih.gov The nature and extent of these changes are highly dependent on the specific chemical structure of the compound. nih.gov

Given the structure of this compound, which contains both a chlorinated phenyl group and a tertiary alcohol, it is plausible that its biological activity could involve interactions with various cellular pathways. However, without specific experimental data from techniques such as microarray analysis, RNA sequencing, or proteomic mass spectrometry, any discussion of its specific effects on gene and protein expression remains speculative.

Table 1: Hypothetical Gene/Protein Targets Based on Structural Analogy

| Potential Target Class | Example Genes/Proteins | Potential Effect | Rationale Based on Structural Analogs |

| Metabolic Enzymes | Cytochrome P450 family (e.g., CYP1A1, CYP1A2) | Induction or Inhibition | Halogenated aromatic compounds are known to modulate the expression and activity of xenobiotic-metabolizing enzymes. nih.govnih.gov |

| Nuclear Receptors | Estrogen Receptor (ER), Aryl Hydrocarbon Receptor (AhR) | Agonism or Antagonism | Phenolic compounds can exhibit affinity for estrogen receptors, while halogenated aromatic structures can interact with the Ah receptor. nih.govnih.govnih.gov |

| Stress Response Proteins | Heat Shock Proteins (HSPs), Oxidative Stress-related proteins | Upregulation | Cellular exposure to foreign compounds can induce stress responses. |

This table is for illustrative purposes only and is based on the activities of structurally related compounds. It does not represent experimental data for this compound.

Structure-Mechanism Relationship (SMR) Analysis of this compound and its Analogues

A definitive Structure-Mechanism Relationship (SMR) analysis for this compound cannot be constructed without experimental data on its biological activities and those of its analogues. However, general principles of SMR for related classes of compounds can be discussed to highlight key structural features that likely influence its mechanistic actions.

The biological activity of halogenated aromatic compounds is significantly influenced by the number, position, and type of halogen substituents. nih.govnih.gov For this compound, the chlorine atom at the para position and the isopropyl group at the meta position to the propan-2-ol substituent are key structural features. These substituents will affect the electronic properties, lipophilicity, and steric profile of the molecule, which in turn will govern its interaction with biological targets.

For phenolic compounds, the substitution pattern on the aromatic ring is a critical determinant of their binding affinity and activity at nuclear receptors. nih.gov The presence of bulky groups, such as the isopropyl group in this compound, can influence how the molecule fits into the ligand-binding pocket of a receptor, potentially dictating whether it acts as an agonist or an antagonist.

The tertiary alcohol group (-C(CH₃)₂OH) is another important feature. It adds polarity to the molecule and may be a site for metabolic transformations, such as glucuronidation or sulfation, which would affect its bioavailability and clearance.

Table 2: Key Structural Features of this compound and Their Potential Mechanistic Implications

| Structural Feature | Potential Influence on Mechanism |

| Chlorine Atom (at C4) | Affects electronic distribution of the phenyl ring, influences lipophilicity, and can be a site for metabolic dehalogenation. |

| Isopropyl Group (at C3) | Provides steric bulk, which can influence binding to receptors and enzymes. Increases lipophilicity. |

| Propan-2-ol Group | Introduces a polar functional group, potential site for hydrogen bonding and metabolic conjugation. |

| Substituted Phenyl Ring | Core structure for potential interaction with receptors that bind aromatic ligands, such as the Ah receptor or nuclear hormone receptors. |

This table outlines potential structure-mechanism relationships based on general chemical principles and studies of analogous compounds. It is not based on direct experimental evidence for this compound.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Elucidation of Complex Molecular Structures and Stereochemistry of the Chemical Compound and its Derivatives

The precise definition of a molecule's three-dimensional arrangement and connectivity is fundamental to understanding its chemical behavior. For 2-(4-Chloro-3-isopropylphenyl)propan-2-ol, a combination of spectroscopic and crystallographic methods is employed to achieve an unambiguous structural assignment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. For this compound, a suite of advanced NMR experiments is utilized to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

One-dimensional (1D) NMR spectra provide initial information. In the ¹H NMR spectrum, characteristic signals for the aromatic protons, the isopropyl group, the methyl groups of the propan-2-ol moiety, and the hydroxyl proton are expected. The aromatic region would display a complex splitting pattern due to the substitution pattern. The isopropyl group would show a septet for the CH proton and a doublet for the two methyl groups. The two methyl groups on the tertiary alcohol carbon would likely appear as a singlet, and the hydroxyl proton as a broad singlet. pressbooks.publibretexts.orgdocbrown.info

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are anticipated. The carbon bearing the hydroxyl group is typically found in the 50–80 ppm range. openochem.org The aromatic carbons would appear between 110-150 ppm, with their exact shifts influenced by the chloro and isopropyl substituents. The carbons of the isopropyl and the other two methyl groups would resonate in the aliphatic region. docbrown.info

Two-dimensional (2D) NMR techniques are essential for unambiguous assignments. nih.gov

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, for instance, between the isopropyl CH and its methyl protons, and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the entire molecule, for example, connecting the isopropyl group and the propan-2-ol moiety to the correct positions on the phenyl ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or amorphous solid forms. This technique can provide information about molecular conformation and packing in the solid state, which can differ from the solution state. rsc.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Cl) | ~7.3 | ~127 |

| Aromatic CH (ortho to Isopropyl) | ~7.2 | ~129 |

| Aromatic CH (meta to Cl) | ~7.1 | ~125 |

| Isopropyl CH | ~3.0 (septet) | ~34 |

| Isopropyl CH₃ | ~1.2 (doublet) | ~24 |

| Propan-2-ol C-OH | - | ~72 |

| Propan-2-ol CH₃ | ~1.5 (singlet) | ~32 |

| OH | Variable (broad singlet) | - |

High-Resolution Mass Spectrometry for Metabolite Identification in Research Models (Non-human)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites in biological systems. researchgate.netchemrxiv.orgyoutube.com When this compound is studied in non-human research models (e.g., in vitro liver microsome assays), HRMS coupled with liquid chromatography (LC-HRMS) is the method of choice for metabolite profiling. ufz.denih.gov

The high mass accuracy of HRMS allows for the determination of the elemental formula of the parent compound and its metabolites. The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a characteristic signature that aids in the identification of chlorine-containing species in the mass spectrum. docbrown.info

Common metabolic transformations that could be identified include:

Oxidation: Hydroxylation of the aromatic ring or the isopropyl group.

Glucuronidation or Sulfation: Conjugation of the tertiary alcohol group to form more water-soluble metabolites.

Dehydrogenation: Oxidation of the tertiary alcohol is not possible without C-C bond cleavage.

By comparing the HRMS data of control samples with samples incubated with the compound, unique metabolic products can be identified. Subsequent tandem mass spectrometry (MS/MS) experiments on these metabolite ions would provide fragmentation patterns that help to elucidate their specific structures. researchgate.net

| Compound | Formula | Ion | Calculated m/z | Expected Isotopic Pattern |

|---|---|---|---|---|

| Parent Compound | C₁₂H₁₇ClO | [M+H]⁺ | 213.1041 | Significant M+2 peak for ³⁷Cl |

| Hydroxylated Metabolite | C₁₂H₁₇ClO₂ | [M+H]⁺ | 229.0990 | Significant M+2 peak for ³⁷Cl |

X-ray Crystallography and Diffraction Studies for Precise Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide a wealth of information, including:

The exact connectivity of all atoms.

Bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

Chromatographic Techniques for High-Purity Isolation and Research Sample Analysis

Chromatography is indispensable for the separation, purification, and analysis of chemical compounds. For this compound, various chromatographic methods are crucial throughout its research and development.

Preparative Chromatography for Scalable Analog Synthesis and Purification

During the synthesis of this compound and its analogs, preparative chromatography is often necessary to isolate the desired product from starting materials, byproducts, and other impurities. lcms.czmdpi.com Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common technique for this purpose.

A typical workflow involves:

Method Development: An analytical scale HPLC method is first developed to achieve good separation of the target compound from impurities. sielc.com

Scale-Up: The analytical method is then scaled up to a preparative column with a larger diameter and particle size to handle larger quantities of the crude product mixture.

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to collect the pure product.

Analysis and Evaporation: The collected fractions are analyzed for purity, and the solvent is removed to yield the purified compound.

This technique is essential for obtaining high-purity material required for subsequent spectroscopic analysis and biological testing.

Chiral Separation Techniques for Enantiomeric Purity Assessment in Stereoselective Syntheses

Since this compound contains a chiral center at the tertiary alcohol carbon, it can exist as a pair of enantiomers. In the context of stereoselective synthesis, it is critical to determine the enantiomeric purity (or enantiomeric excess, e.e.) of the product. Chiral chromatography is the most widely used technique for this purpose. nih.govscirp.orgscielo.brscirp.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.net

This is typically achieved using:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. The choice of CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.

Chiral Supercritical Fluid Chromatography (Chiral SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it an attractive alternative for chiral separations.

The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram. This analysis is vital for evaluating the effectiveness of a stereoselective synthetic method.

Advanced Spectroscopic Methods for Investigating Molecular Interactions and Dynamics

Advanced spectroscopic techniques are indispensable in modern chemical research for elucidating molecular structure, interactions, and dynamics. For a molecule like this compound, which features a substituted aromatic ring and a tertiary alcohol functional group, these methods can provide profound insights into its electronic and vibrational properties, as well as its behavior in complex chemical or biological systems. Techniques such as UV-Vis, fluorescence, circular dichroism, and vibrational spectroscopy serve as powerful probes of the molecular environment.

These spectroscopic methods are particularly useful for studying the electronic transitions of molecules and are sensitive to changes in conformation and intermolecular interactions, such as binding events.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the substituted benzene (B151609) ring. The benzene ring itself exhibits characteristic absorption bands, which are altered by the presence of substituents. The chloro, isopropyl, and 2-hydroxypropyl groups attached to the benzene ring are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. up.ac.zaspcmc.ac.in

The electronic transitions are sensitive to the solvent environment. A change in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. researchgate.netsciencepublishinggroup.com This property can be exploited to study the molecule's interaction with different media. Furthermore, if the molecule binds to a larger entity, such as a protein or a synthetic receptor, this can alter the local environment of the chromophore and lead to a detectable shift in the UV-Vis spectrum, providing evidence of the binding event and information about the binding site's polarity.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Rationale |

|---|---|---|

| Hexane (Non-polar) | ~265 nm | Represents the electronic transition in a non-polar environment, showing fine structure. |

| Ethanol (Polar, Protic) | ~270 nm | Hydrogen bonding with the hydroxyl group can cause a slight red shift. Loss of fine structure is expected. spcmc.ac.in |

| Acetonitrile (Polar, Aprotic) | ~268 nm | Dipole-dipole interactions may cause a shift, typically intermediate between non-polar and protic solvents. sciencepublishinggroup.com |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that monitors the light emitted from a molecule after it has absorbed light. Phenolic compounds are often fluorescent, and it is plausible that this compound would exhibit fluorescence originating from the substituted phenyl ring. researchgate.netaatbio.com The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).

The fluorescence quantum yield and the position of the emission maximum are highly sensitive to the molecule's local environment. For instance, binding to a hydrophobic pocket of a protein could lead to an enhancement of fluorescence intensity and a blue shift in the emission maximum. These changes can be used to quantify binding affinities and probe the nature of the binding site. Time-resolved fluorescence can further provide information on molecular dynamics.

Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Excitation λmax | ~270 nm | Corresponds to the main absorption band. |

| Emission λmax | ~305 nm | Typical for phenol-like fluorophores. aatbio.com |

| Stokes Shift | ~35 nm | Energy loss between absorption and emission. |

| Environmental Sensitivity | High | Quantum yield and emission wavelength are expected to change upon binding or solvent changes. acs.org |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a definitive tool for studying chiral molecules. wikipedia.orgyoutube.com The target molecule, this compound, is achiral as it does not possess a stereocenter and therefore would not produce a CD signal on its own.

However, CD spectroscopy can be a powerful indirect method for studying its interactions. If this compound binds to a chiral macromolecule, such as a protein or DNA, an "induced" CD signal can be observed in the absorption region of the small molecule. wikipedia.org This induced CD spectrum provides evidence of binding and can give information about the conformation of the small molecule when it is bound in the chiral environment of the macromolecule. Chiral tertiary alcohols are known to exhibit CD signals, and if a chiral analog of the title compound were synthesized, its conformation could be studied directly by this method. researchgate.netrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule and for monitoring chemical transformations. americanpharmaceuticalreview.com These two methods are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. For this compound, IR and Raman spectroscopy can confirm the presence of its key structural features.

O-H and C-O Vibrations: The tertiary alcohol group will give rise to a characteristic broad O-H stretching band in the IR spectrum around 3200-3600 cm⁻¹. The C-O stretching vibration is expected in the 1100-1200 cm⁻¹ region. orientjchem.org

Aromatic Ring Vibrations: The substituted benzene ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹. The substitution pattern on the ring will also generate characteristic bands in the fingerprint region (below 1000 cm⁻¹). orientjchem.orgresearchgate.net

Alkyl Group Vibrations: The isopropyl and methyl groups will produce C-H stretching bands in the 2850-2970 cm⁻¹ range and various bending (scissoring, rocking) vibrations around 1370-1470 cm⁻¹.

C-Cl Vibration: The carbon-chlorine bond is expected to have a stretching vibration in the lower frequency region of the fingerprint, typically around 600-800 cm⁻¹. orientjchem.org

In reaction studies, these techniques are invaluable. For example, in a reaction where the tertiary alcohol is esterified, the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band (around 1735-1750 cm⁻¹) in the IR spectrum would clearly indicate the progress of the reaction. Similarly, changes in the Raman spectrum can provide complementary information, particularly for symmetric vibrations that are often strong in Raman. americanpharmaceuticalreview.com

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Alcohol O-H | Stretching | 3200-3600 | Strong, Broad / Weak |

| Aromatic C-H | Stretching | 3000-3100 | Medium / Strong |

| Alkyl C-H | Stretching | 2850-2970 | Strong / Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong / Strong |

| Alkyl C-H | Bending | 1370-1470 | Medium / Medium |

| Alcohol C-O | Stretching | 1100-1200 | Strong / Medium |

| C-Cl | Stretching | 600-800 | Strong / Strong |

Environmental Transformation and Degradation Pathways Academic Perspective

Photolytic Degradation Mechanisms of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol under Environmental Conditions

Photolytic degradation, the breakdown of compounds by light, is a primary mechanism for the transformation of chemicals in the environment, particularly in aquatic systems and on surfaces. Research in this area would typically investigate the compound's susceptibility to direct photolysis, where it directly absorbs photons, and indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals.

Currently, there are no available studies that detail the photolytic degradation mechanisms of this compound. Consequently, data on its phototransformation kinetics, quantum yields, and the identity of its photoproducts remain undetermined.

Biotransformation Pathways in Model Environmental Systems (Excluding Ecotoxicity or Risk Assessment)

Biotransformation, the chemical alteration of substances by living organisms, is a key process in the environmental degradation of organic compounds. Studies in this field typically use model environmental systems, such as microbial cultures isolated from soil or water, to identify the metabolic pathways involved in the breakdown of a compound.

For this compound, there is a lack of research on its biotransformation. As a result, the microorganisms capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites have not been identified.

Advanced Oxidation Process Studies for Fundamental Chemical Degradation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Fundamental research into the application of AOPs to a specific compound can provide insights into its intrinsic chemical stability and potential degradation pathways under highly oxidizing conditions.

There are no published studies on the degradation of this compound using AOPs such as ozonation (O₃), UV/H₂O₂ treatment, or Fenton and photo-Fenton reactions. Therefore, information regarding its reaction kinetics with hydroxyl radicals and the resulting degradation products is not available.

Future Directions and Emerging Research Avenues

Application of Artificial Intelligence and Machine Learning in 2-(4-Chloro-3-isopropylphenyl)propan-2-ol Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the understanding of this compound. These computational techniques can be employed to predict a wide range of properties, thereby guiding experimental efforts and saving valuable resources.

Potential AI and ML Research Applications:

| Research Area | Proposed AI/ML Application | Expected Outcome |

| Property Prediction | Development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. | Prediction of physicochemical properties, biological activities, and potential toxicities, facilitating the prioritization of experimental studies. |

| Synthesis Planning | Utilization of retrosynthesis prediction algorithms. | Identification of novel and efficient synthetic routes, potentially reducing the cost and environmental impact of production. |

| Spectral Analysis | Application of machine learning algorithms for the interpretation of spectroscopic data (e.g., NMR, Mass Spectrometry). | Automated and more accurate analysis of complex spectral data, leading to a more rapid and reliable characterization of the compound and its derivatives. |

By building predictive models based on the molecular structure of this compound, researchers can forecast its behavior and interactions, paving the way for more targeted and efficient laboratory work.

Exploration of Novel Bio-inspired Synthetic Methodologies

Drawing inspiration from nature's synthetic machinery, the development of bio-inspired synthetic routes for this compound could offer greener and more efficient alternatives to traditional chemical synthesis. Biocatalysis, using enzymes or whole-cell systems, stands out as a particularly promising approach.

Potential Bio-inspired Synthesis Strategies:

| Methodology | Description | Potential Advantages |

| Enzymatic Synthesis | The use of isolated enzymes (e.g., lipases, oxidoreductases) to catalyze specific steps in the synthesis of the target molecule. | High selectivity and specificity, mild reaction conditions, and reduced generation of hazardous waste. |

| Whole-Cell Biotransformation | The use of genetically engineered microorganisms to perform multi-step syntheses within a living cell. | Potential for de novo synthesis from simple starting materials, and the ability to perform complex chemical transformations in a single pot. |

Research in this area would focus on identifying or engineering enzymes capable of acting on precursors of this compound, and optimizing reaction conditions to maximize yield and purity.

Untapped Mechanistic Biological Questions and Hypotheses for Further Investigation

The biological effects of this compound remain largely unexplored. A systematic investigation into its mechanism of action at the molecular and cellular levels is crucial for understanding its potential as a bioactive agent.

Key Biological Questions for Future Research:

Target Identification: What are the primary molecular targets of this compound within biological systems? Does it interact with specific proteins, enzymes, or receptors?

Cellular Effects: What are the downstream effects of target engagement? Does the compound modulate specific signaling pathways or cellular processes?

Structure-Activity Relationship: How do modifications to the chemical structure of this compound affect its biological activity?

Formulating and testing hypotheses around these questions will be fundamental to elucidating the compound's biological profile. For instance, one could hypothesize that the chloro and isopropyl substitutions on the phenyl ring play a critical role in binding to a specific hydrophobic pocket in a target protein.

Development of Advanced Computational Tools for Comprehensive Compound Characterization

Advanced computational chemistry methods can provide a detailed picture of the structural and electronic properties of this compound, complementing experimental data and offering insights that are difficult to obtain through laboratory methods alone.

Proposed Computational Characterization Approaches:

| Computational Method | Research Focus | Insights Gained |

| Density Functional Theory (DFT) | Calculation of optimized molecular geometry, vibrational frequencies, and electronic properties. | A deeper understanding of the compound's stability, reactivity, and spectroscopic signatures. |

| Molecular Dynamics (MD) Simulations | Simulation of the compound's behavior in different environments (e.g., in solution, in the presence of a biological target). | Insights into conformational flexibility, solvation effects, and the dynamics of binding interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density to characterize chemical bonds and non-covalent interactions. | A detailed understanding of the forces that govern the molecule's structure and its interactions with other molecules. |

The application of these computational tools can help to build a comprehensive in-silico profile of this compound, guiding its future development and application.

Q & A

Q. What safety protocols are critical for handling halogenated propanol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.